

# molecular structure of 6-Chloro-2-methoxy-3-nitropyridine

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## Compound of Interest

Compound Name: 6-Chloro-2-methoxy-3-nitropyridine

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## An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-2-methoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of **6-Chloro-2-methoxy-3-nitropyridine** (CAS No: 40851-91-0). As a key heterocyclic building block, this compound serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This document delineates its structural features through spectroscopic analysis, outlines a validated synthetic protocol, discusses its chemical reactivity based on its functional group arrangement, and provides essential safety and handling guidelines. The content is structured to deliver field-proven insights and actionable data for laboratory applications, ensuring scientific integrity and practical utility for research and development professionals.

## Introduction: A Versatile Pyridine Intermediate

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their heterocyclic structure appearing in numerous bioactive molecules. **6-Chloro-2-methoxy-3-nitropyridine** is a highly functionalized pyridine derivative whose strategic arrangement of chloro, methoxy, and nitro groups endows it with exceptional synthetic versatility.<sup>[1][2]</sup> The

electron-withdrawing nature of the nitro group and the chloro substituent, combined with the electron-donating methoxy group, creates a unique electronic landscape that dictates its reactivity. This makes it an indispensable precursor for constructing more elaborate molecular architectures, particularly in the development of novel therapeutic agents and crop protection solutions.[1][2] Understanding its molecular structure in detail is paramount to exploiting its full synthetic potential.

## Molecular Structure and Physicochemical Properties

The utility of **6-Chloro-2-methoxy-3-nitropyridine** in synthesis is a direct consequence of its distinct molecular architecture and resulting chemical properties.

### Chemical Identity

- IUPAC Name: **6-chloro-2-methoxy-3-nitropyridine**[3]
- CAS Number: 40851-91-0[3]
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub>[3]
- Molecular Weight: 188.57 g/mol [3]
- Canonical SMILES: COC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-][3]

### Structural Elucidation and Electronic Effects

The molecule consists of a pyridine ring substituted at three positions. The spatial arrangement and electronic influence of these substituents are critical:

- Nitro Group (-NO<sub>2</sub> at C3): This is a powerful electron-withdrawing group via both resonance and inductive effects. Its presence significantly deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar).
- Chloro Group (-Cl at C6): As a halogen, it is an effective leaving group in S<sub>N</sub>Ar reactions, which is a primary mode of its reactivity. It is inductively electron-withdrawing.

- Methoxy Group (-OCH<sub>3</sub> at C2): This group is electron-donating through resonance, which can influence the regioselectivity of certain reactions.

The interplay of these groups makes the chlorine atom at the C6 position susceptible to displacement by nucleophiles and allows for further transformations, such as the reduction of the nitro group to an amine, opening a new vector for synthetic elaboration.<sup>[4]</sup>

## Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of **6-Chloro-2-methoxy-3-nitropyridine**. While full spectra are available from specialized databases, the expected characteristic signals are outlined below.<sup>[5]</sup>

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring.
  - A singlet around 4.15 ppm for the three methoxy (-OCH<sub>3</sub>) protons.
  - Two doublets in the aromatic region (typically between 7.0 and 8.5 ppm) for the two non-equivalent protons on the pyridine ring (at C4 and C5).
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.
  - Strong asymmetric and symmetric stretching bands for the nitro group (-NO<sub>2</sub>) typically appear around 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.
  - C-O stretching for the methoxy group around 1250-1000 cm<sup>-1</sup>.
  - C-Cl stretching vibration, typically found in the 850-550 cm<sup>-1</sup> region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight (188.57 Da). A characteristic isotopic pattern for the

presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) will be observable.[3]

## Physicochemical Data

The key physical properties of **6-Chloro-2-methoxy-3-nitropyridine** are summarized in the table below.

Property	Value	Source(s)
Appearance	White-like or off-white to yellow solid/crystalline powder	[6]
Melting Point	78-80 °C	[7]
Boiling Point	298.5 ± 35.0 °C (Predicted)	[6]
Solubility	Slightly soluble in water	[6][7]
Storage	Inert atmosphere, 2-8°C	[8]

## Synthesis and Mechanistic Insights

The preparation of **6-Chloro-2-methoxy-3-nitropyridine** is a well-established process rooted in the principles of nucleophilic aromatic substitution.

### Primary Synthetic Route: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most common and efficient synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with a methoxide source, such as sodium methoxide in methanol.[9]

Causality of Experimental Design:

- **Starting Material:** 2,6-dichloro-3-nitropyridine is an ideal precursor. The two chlorine atoms are potential leaving groups, and the strongly deactivating nitro group at the C3 position activates the C2 and C6 positions for nucleophilic attack.

- **Nucleophile:** Sodium methoxide (NaOMe) provides the methoxide ion ( $\text{CH}_3\text{O}^-$ ), a strong nucleophile required to displace the chloro substituent.
- **Regioselectivity:** The substitution occurs preferentially at the C2 position over the C6 position. This is because the C2 position is ortho to the electron-withdrawing nitro group, which provides powerful stabilization for the negative charge in the Meisenheimer complex intermediate formed during the  $\text{S}_{\text{N}}\text{Ar}$  reaction. This stabilization is less effective for attack at the C6 position.

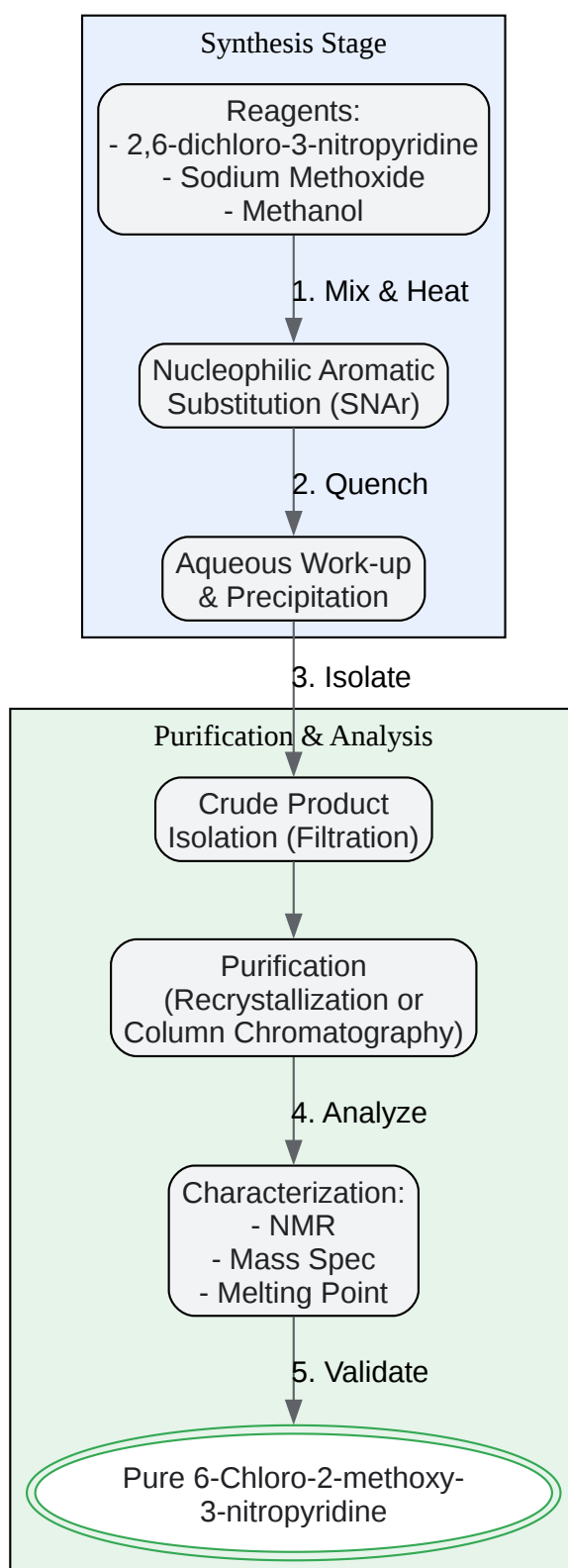
## Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be conducted in a fume hood with appropriate personal protective equipment.

- **Reaction Setup:** To a solution of sodium methoxide (1.0-1.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloro-3-nitropyridine (1.0 equivalent).
- **Reaction Execution:** Stir the mixture at a controlled temperature (e.g., room temperature to gentle reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into ice-cold water. The product will often precipitate out of the aqueous solution.
- **Isolation:** Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure **6-Chloro-2-methoxy-3-nitropyridine**.
- **Characterization:** Confirm the identity and purity of the final product using the analytical methods described in Section 2.3 (NMR, MS, melting point analysis).

## Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical flow from starting materials to a fully validated final product.



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Caption: Workflow for the synthesis, purification, and validation of **6-Chloro-2-methoxy-3-nitropyridine**.

## Reactivity and Applications in Drug Development

The true value of **6-Chloro-2-methoxy-3-nitropyridine** lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

- **Nucleophilic Substitution at C6:** The chlorine atom at the C6 position remains an excellent leaving group. It can be displaced by a wide range of nucleophiles (amines, thiols, etc.) to introduce new functional groups and build molecular complexity. This is a common strategy for linking the pyridine core to other parts of a target molecule.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group (-NH<sub>2</sub>) using standard reducing agents (e.g., SnCl<sub>2</sub>, H<sub>2</sub>/Pd-C). This transformation is synthetically powerful, as the resulting amine can undergo a host of subsequent reactions, such as amide bond formation, diazotization, or serving as a directing group for further substitutions.

These two reaction handles make the molecule a key intermediate. For instance, the sequential substitution of the chlorine and reduction of the nitro group can lead to highly functionalized 2,3,6-trisubstituted pyridine derivatives, which are privileged structures in medicinal chemistry.

## Safety and Handling

Due to its chemical nature, **6-Chloro-2-methoxy-3-nitropyridine** must be handled with appropriate precautions.

## Hazard Identification

The compound is classified with the following GHS Hazards:

- H302: Harmful if swallowed.[3][10]
- H315: Causes skin irritation.[3][10]
- H319: Causes serious eye irritation.[3][10]



- H335: May cause respiratory irritation.[3][10]

## Handling and Storage Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[10][11] If handling large quantities or generating dust, use a NIOSH-approved respirator.[11]
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale dust.[11] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][11] The recommended storage condition is under an inert atmosphere at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

## Conclusion

**6-Chloro-2-methoxy-3-nitropyridine** is a synthetically valuable intermediate whose molecular structure is ideally suited for the construction of complex chemical entities. The strategic placement of its chloro, methoxy, and nitro functional groups provides multiple, predictable handles for chemical modification. A thorough understanding of its spectroscopic signature, validated synthetic pathways, and reactivity profile, as detailed in this guide, empowers researchers to effectively utilize this compound in advancing drug discovery and chemical synthesis programs. Adherence to strict safety protocols is mandatory for its handling.

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## References

- 1. nbino.com [nbino.com]

- 2. nbinno.com [nbinno.com]
- 3. 6-Chloro-2-methoxy-3-nitropyridine | C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub> | CID 10797703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 6-Chloro-2-methoxy-3-nitropyridine(40851-91-0) 1H NMR spectrum [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
- 8. 38533-61-8|2-Chloro-6-methoxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 9. 6-Chloro-2-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
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